1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Medicinal chemistry Kinase inhibitor design SCD inhibitor

Procure this azetidine-3-carboxamide to establish SAR for the methylthiophenyl vector in SCD inhibitor programs. Its lead-like properties (XLogP3 ~2.7, TPSA ~75 Ų) differentiate it from patent-exemplified analogs (logP 3.5–5.0), offering a testable LipE advantage. The 2-methylthiophenyl group enables sulfur-mediated binding interactions absent in common phenyl/4-chlorophenyl analogs. Supplied as a ≥95% pure reference standard—ideal for head-to-head permeability, solubility, and microsomal stability profiling. All screening data generated are proprietary and potentially patent-differentiating.

Molecular Formula C18H16F2N2O2S
Molecular Weight 362.39
CAS No. 1334370-72-7
Cat. No. B2684778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide
CAS1334370-72-7
Molecular FormulaC18H16F2N2O2S
Molecular Weight362.39
Structural Identifiers
SMILESCSC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H16F2N2O2S/c1-25-16-5-3-2-4-15(16)21-17(23)12-9-22(10-12)18(24)11-6-7-13(19)14(20)8-11/h2-8,12H,9-10H2,1H3,(H,21,23)
InChIKeyCBRFSMBVTYNDAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide (CAS 1334370-72-7): Core Identity and Procurement-Relevant Properties


1-(3,4-Difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a fully synthetic small molecule (MW 362.4 g/mol, formula C₁₈H₁₆F₂N₂O₂S) built on an azetidine-3-carboxamide scaffold bearing a 3,4-difluorobenzoyl N‑substituent and a 2‑(methylthio)phenyl carboxamide side‑chain [1]. The compound is catalogued with PubChem CID 6174983 and is supplied by several screening‑library vendors as a reference standard (typically ≥95% purity) for early‑stage biochemical and cell‑based discovery campaigns . Its computed physicochemical descriptors—XLogP3 ≈ 2.7, topological polar surface area ≈ 75 Ų, and 1 hydrogen‑bond donor—place it within property ranges considered favorable for lead‑like chemical space [1].

Why Generic Substitution is Insufficient When Sourcing 1-(3,4-Difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide


The azetidine‑3‑carboxamide series is highly sensitive to perimeter substitution: even conservative changes to the N‑acyl group, the carboxamide aryl moiety, or the heterocycle oxidation state can invert target preference, abolish cellular permeability, or introduce off‑target liabilities. Therefore, a compound such as 1‑(3,4‑difluorobenzoyl)‑N‑(2‑(methylthio)phenyl)azetidine‑3‑carboxamide cannot be assumed to recapitulate the activity, selectivity, or physicochemical behavior of close analogs without explicit, quantitative side‑by‑side data [1]. The evidence summarized below establishes the current limits of available differentiation and highlights the specific structural features for which comparative data are most urgently needed during procurement.

Quantitative Differentiation Evidence for 1-(3,4-Difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide (CAS 1334370-72-7)


Structural Uniqueness of the 2‑Methylthiophenyl Carboxamide Substituent Relative to In‑Class Azetidine‑3‑Carboxamides

Within the patent‑disclosed azetidine‑3‑carboxamide SCD inhibitor series (CA 2739466), the majority of exemplified compounds carry simple unsubstituted phenyl, 4‑halophenyl, or alkyl amide side‑chains. No compound combining a 3,4‑difluorobenzoyl N‑substituent and a 2‑methylthiophenyl carboxamide appears in the enumerated examples [1]. This specific pairing is absent from the primary patent corpus and from publicly searchable bioactivity databases (ChEMBL, BindingDB) as of October 2024. Consequently, its SCD inhibition potency, isoform selectivity, and cellular lipid‑lowering activity relative to the reference compounds of CA 2739466 cannot be inferred by class membership and must be experimentally determined. The unique ortho‑methylthio group is expected to modulate the dihedral angle between the amide carbonyl and the aryl ring, potentially altering the hydrogen‑bonding geometry at the target active site compared to unsubstituted or para‑substituted analogs.

Medicinal chemistry Kinase inhibitor design SCD inhibitor

Lipophilic Efficiency (LipE) Prospect Relative to Literature Azetidine‑3‑Carboxamide SCD Inhibitors

The computed XLogP3 of the target compound is 2.7, yielding a moderate lipophilicity value for a compound of this size (MW 362) [1]. In the SCD inhibitor patent CA 2739466, several analogs with sub‑micromolar IC₅₀ values exhibit calculated logP values in the 3.5–5.0 range [2]. If preliminary biochemical assays confirm SCD inhibition potency for the target compound, its lower logP would translate into a higher LipE (pIC₅₀ – logP) relative to more lipophilic analogs at equivalent potency, a metric correlated with improved solubility, lower metabolic turnover, and reduced promiscuity risk. However, without a measured IC₅₀ for the target compound, this remains a prospective computational argument rather than an established differentiation.

Lipophilic efficiency Drug-likeness SCD inhibitor

Purity Specification and Consistency for Screening‑Library Procurement

Multiple commercial vendors supply this compound at a declared purity of ≥95% (HPLC), with identity confirmed by ¹H‑NMR and LC‑MS . For screening‑library procurement, this level of characterization is essential for reliable SAR interpretation. Compounds with purity below 95% can generate false negatives or ambiguous dose‑response data in biochemical assays. The compound is provided as a solid (powder) with a recommended storage temperature of −20°C, ensuring stability over multiple freeze‑thaw cycles when handled under anhydrous conditions [1].

Screening library Purity Procurement specification

Absence of Publicly Disclosed Potency or Selectivity Data Necessitates De‑Risked Experimental Evaluation

A comprehensive search of PubMed, Google Scholar, ChEMBL, BindingDB, and PubChem BioAssay returned no quantitative bioactivity data (IC₅₀, Kd, EC₅₀, % inhibition at a defined concentration) for this compound against any molecular target, including stearoyl‑CoA desaturase (SCD) or related lipid‑metabolizing enzymes [1][2]. This absence constitutes a critical knowledge gap for any potential purchaser: the compound's potency, selectivity, and mechanism of action remain uncharacterized relative to known SCD inhibitors such as CAY10566 (SCD1 IC₅₀ = 4.5 nM) or A939572 (SCD1 IC₅₀ = 37 nM). Any claimed activity is purely speculative until experimental validation is performed.

SCD inhibitor Potency Selectivity Risk assessment

Target Procurements and High‑Value Application Scenarios for 1-(3,4-Difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide (CAS 1334370-72-7)


De‑Risked SCD Inhibitor Lead‑Finding Campaign

The compound is structurally related to the azetidine‑3‑carboxamide SCD inhibitor chemotype disclosed in CA 2739466 but occupies unexplored substitution space (3,4‑difluorobenzoyl + 2‑methylthiophenyl) [1]. Groups actively prosecuting SCD as a target for metabolic disease can procure this compound as part of a diversity set alongside patent‑exemplified analogs to establish structure‑activity relationships for the methylthiophenyl vector. The prospective LipE advantage (XLogP3 = 2.7 vs. 3.5–5.0 for many patent examples) provides a testable hypothesis for improved developability [2]. The absence of pre‑existing bioactivity data means that all generated results are proprietary and potentially patent‑differentiating.

Physicochemical Benchmarking Against Close Azetidine‑Carboxamide Analogs

The compound's computed property profile—notably its moderate logP (~2.7), low topological polar surface area (~75 Ų), and single H‑bond donor—makes it suitable for comparative solubility (kinetic and thermodynamic), MDCK/MDCK‑MDR1 permeability, and human/mouse microsomal stability assays against analogs bearing 4‑chlorophenyl, 4‑methoxyphenyl, or simple phenyl carboxamide side‑chains [1]. Such head‑to‑head physicochemical profiling can inform prioritization for downstream in vivo pharmacokinetic studies.

Fragment‑Growing and Hybrid Inhibitor Design

The 2‑methylthiophenyl group serves as a potential sulfur‑mediated halogen‑bond acceptor or hydrophobic contact with methionine‑rich binding pockets. Medicinal chemistry teams can use this compound as a scaffold‑hopping starting point for designing hybrid inhibitors that combine the azetidine‑3‑carboxamide core with alternative amide substituents, leveraging the compound's synthetic modularity [1]. The pre‑existing azetidine‑3‑carboxamide scaffold with a handle at the N‑benzoyl position permits parallel library synthesis.

Screening‑Collection Diversification for Lipid‑Signaling Target Panels

For institutions maintaining annotated screening decks against lipid‑signaling targets (SCD, FASN, ACC, DGAT), this compound adds a structurally novel chemotype not found in commercial lead‑like or drug‑like sets. Its structural distinctiveness from the far more common pyrrolidine‑ and piperidine‑based carboxamides ensures representation of the under‑sampled azetidine chemical space in high‑throughput screening campaigns [1].

Quote Request

Request a Quote for 1-(3,4-difluorobenzoyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.